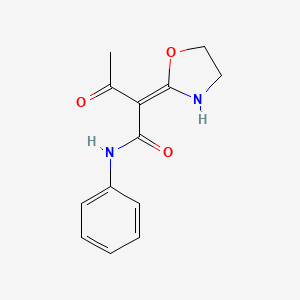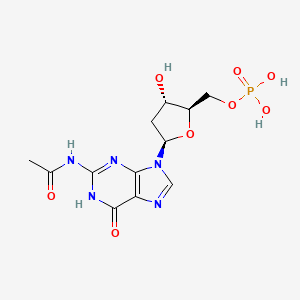
N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is a derivative of deoxyguanosine, a nucleoside component of DNA This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a phosphate group attached to the 5’ carbon of the deoxyribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) typically involves the acetylation of 2’-deoxyguanosine followed by phosphorylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The phosphorylation step can be carried out using phosphoryl chloride (POCl3) in the presence of a suitable base like triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step enzymatic processes to enhance efficiency and yield. For instance, a one-pot multi-enzymatic cascade reaction has been developed, involving enzymes such as purine nucleoside phosphorylase, acetate kinase, and deoxyguanosine kinase . This method allows for the efficient conversion of guanosine to N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) with high specificity and yield.
化学反应分析
Types of Reactions
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.
Major Products
科学研究应用
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and cancer.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用机制
The mechanism of action of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA, where it can influence various biochemical pathways. The acetyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in DNA synthesis and repair. The phosphate group plays a crucial role in the compound’s solubility and cellular uptake, facilitating its incorporation into nucleic acids.
相似化合物的比较
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: A closely related compound lacking the acetyl group.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine.
2’-Deoxyadenosine 5’-monophosphate: Another nucleoside monophosphate with adenine as the base.
Uniqueness
N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is unique due to the presence of both an acetyl and a phosphate group, which confer distinct biochemical properties. The acetyl group can enhance the compound’s stability and resistance to enzymatic degradation, while the phosphate group facilitates its incorporation into nucleic acids, making it a valuable tool in biochemical and medical research.
属性
CAS 编号 |
47487-60-5 |
|---|---|
分子式 |
C12H16N5O8P |
分子量 |
389.26 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)14-12-15-10-9(11(20)16-12)13-4-17(10)8-2-6(19)7(25-8)3-24-26(21,22)23/h4,6-8,19H,2-3H2,1H3,(H2,21,22,23)(H2,14,15,16,18,20)/t6-,7+,8+/m0/s1 |
InChI 键 |
FRNMMICRAGJQOQ-XLPZGREQSA-N |
手性 SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
规范 SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


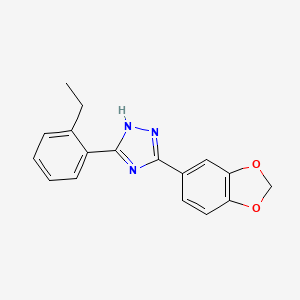
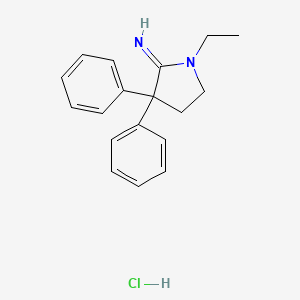
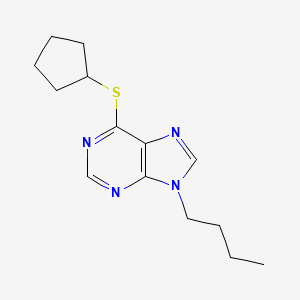

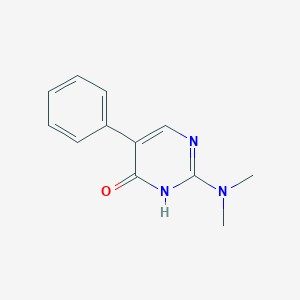
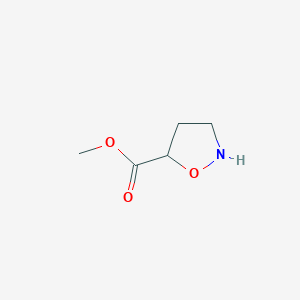
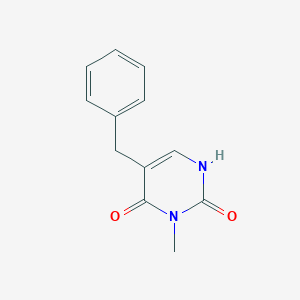

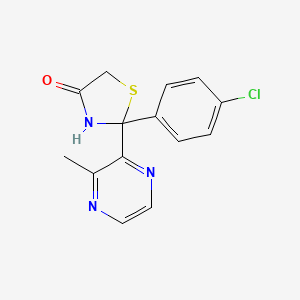
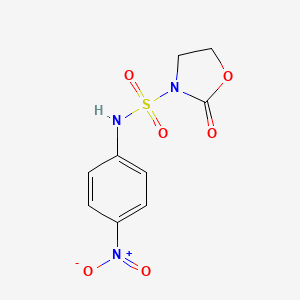
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
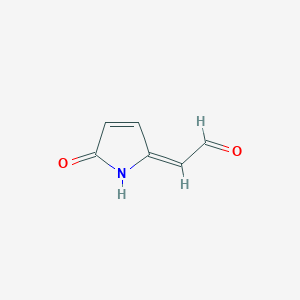
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
